molecular formula C17H18BrNO2 B4546454 N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide

N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B4546454
M. Wt: 348.2 g/mol
InChI Key: DASPXLOUZMIAIB-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a methylphenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with an appropriate acylating agent to form the bromophenyl intermediate.

    Coupling with Methylphenoxy Butanoic Acid: The bromophenyl intermediate is then coupled with 4-(3-methylphenoxy)butanoic acid under suitable conditions, such as the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and amide functional groups.

    Hydrolysis: The amide bond in N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the phenoxy and amide groups.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

    Pharmacological Studies: The compound may be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Drug Development: It can serve as a lead compound for the development of new therapeutic agents.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide depends on its specific application. In pharmacological studies, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies to elucidate the interactions at the molecular level.

Comparison with Similar Compounds

  • N-(2-bromophenyl)-3-(3-methylphenoxy)propanamide
  • N-(2-bromophenyl)-2-(3-methylphenoxy)butanamide

Comparison:

  • Structural Differences: The position of the phenoxy group and the length of the carbon chain can vary among similar compounds, leading to differences in their chemical and physical properties.
  • Reactivity: The reactivity of these compounds can differ based on the position of the functional groups, affecting their suitability for specific applications.
  • Applications: While similar compounds may have overlapping applications, the unique structure of N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide may confer specific advantages in certain contexts, such as enhanced biological activity or improved material properties.

Properties

IUPAC Name

N-(2-bromophenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-13-6-4-7-14(12-13)21-11-5-10-17(20)19-16-9-3-2-8-15(16)18/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASPXLOUZMIAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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